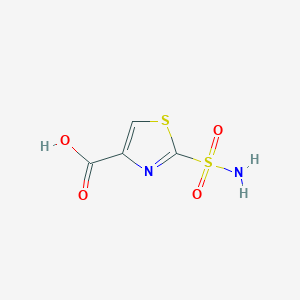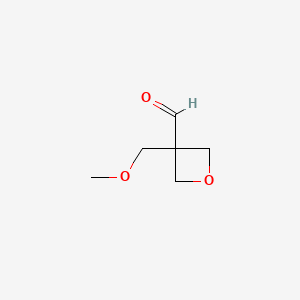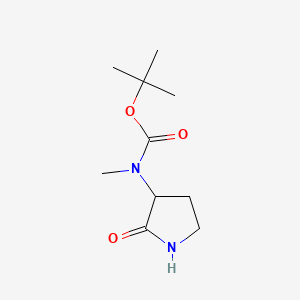![molecular formula C10H9Cl2NO3 B15297492 2-[(3,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B15297492.png)
2-[(3,5-Dichlorophenyl)formamido]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-Dichlorophenyl)formamido]propanoic acid is a chemical compound with the molecular formula C10H9Cl2NO3 and a molecular weight of 262.09 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-[(3,5-Dichlorophenyl)formamido]propanoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
2-[(3,5-Dichlorophenyl)formamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
2-[(3,5-Dichlorophenyl)formamido]propanoic acid is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(3,5-Dichlorophenyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-[(3,5-Dichlorophenyl)formamido]propanoic acid can be compared with other similar compounds, such as:
2-[(2,3-Dichlorophenyl)formamido]propanoic acid: This compound has a similar structure but with chlorine atoms at different positions on the benzene ring.
2-[(4-Chlorophenyl)formamido]propanoic acid: This compound has only one chlorine atom on the benzene ring.
2-[(3,5-Difluorophenyl)formamido]propanoic acid: This compound has fluorine atoms instead of chlorine atoms on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C10H9Cl2NO3 |
|---|---|
Peso molecular |
262.09 g/mol |
Nombre IUPAC |
2-[(3,5-dichlorobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C10H9Cl2NO3/c1-5(10(15)16)13-9(14)6-2-7(11)4-8(12)3-6/h2-5H,1H3,(H,13,14)(H,15,16) |
Clave InChI |
QFULCRLZXDRSGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(3-Methoxyphenyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;dihydrochloride](/img/structure/B15297426.png)



![2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide](/img/structure/B15297475.png)

![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid](/img/structure/B15297495.png)

![[3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B15297505.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B15297514.png)


